Lipophilicity vs. 1-(3-Bromophenyl)pyrrolidine
1-(3-Iodophenyl)pyrrolidine exhibits a higher predicted lipophilicity (ACD/LogP) compared to its brominated analog, 1-(3-bromophenyl)pyrrolidine. This difference is a direct consequence of the larger, more polarizable iodine atom versus the bromine atom . The increased LogP value suggests a higher potential for membrane permeability and a greater propensity for partitioning into non-polar environments .
| Evidence Dimension | ACD/LogP (Predicted Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 3.84 |
| Comparator Or Baseline | 1-(3-Bromophenyl)pyrrolidine (ACD/LogP 3.40) |
| Quantified Difference | ΔLogP = +0.44 units |
| Conditions | Predicted using ACD/Labs Percepta Platform - PhysChem Module v14.00 |
Why This Matters
Lipophilicity is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This quantifiable difference informs researchers that 1-(3-iodophenyl)pyrrolidine will exhibit different pharmacokinetic behavior and bioactivity in a biological system compared to its brominated counterpart, which is essential for selecting the correct tool for structure-activity relationship (SAR) studies or probe development.
